
1-(3,4-Dipropoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Evaluation as Anti-inflammatory, Antioxidant, and Antimicrobial Agents A series of compounds, including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, synthesized using 1-(2,4-dimethoxy-phenyl)-ethanone, were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, positioning them as potential lead compounds for future drug discovery studies (Bandgar et al., 2009).
Photochemical Studies The photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a lignin model dimer, was examined in various conditions. The study revealed its transformation into several compounds, contributing to an understanding of its behavior under different environmental conditions (Castellan et al., 1990).
Catalysis in Asymmetric Reduction of Ketones A polymethacrylate containing 4-hydroxy-α,α-diphenyl-l-prolinol was used as a catalyst in the asymmetric reduction of 1-arylethanones, demonstrating the potential of related compounds in catalytic processes (Thvedt et al., 2011).
Photophysical Investigation for Sensing Applications The photophysical properties of (2 E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were explored, revealing insights for its potential use in sensing applications due to changes in fluorescence intensities in different conditions (Asiri et al., 2017).
Antimicrobial Activity Research into 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized using a related compound, showcased antimicrobial activity, contributing to the field of medicinal chemistry and drug research (Wanjari, 2020).
Application in Green Chemistry The application of whole-cell biocatalysis using plant cells and environmentally friendly solvents for the enantioselective preparation of chiral molecules was demonstrated using 1-(3,4-dimethylphenyl)ethanone, highlighting its role in sustainable chemical processes (Panić et al., 2017).
Research in Phase Equilibrium The ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and related compounds in various solvents was investigated, providing valuable data for the separation processes in chemical engineering (Li et al., 2019).
Template Synthesis and Antimicrobial Activities The synthesis of Cr(III) macrocyclic complexes using ligands derived from related ethanone compounds was explored. These complexes were tested for their antimicrobial, nematicidal, and pesticidal activities, showing positive results (Masih et al., 2013).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
As a compound used in proteomics research , it may influence a variety of biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 1-(3,4-Dipropoxyphenyl)ethanone, it is recommended to store the compound at room temperature , suggesting that temperature could be an important environmental factor for its stability.
Propriétés
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTJHXNUCAAKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2433838.png)
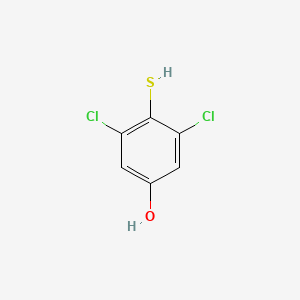
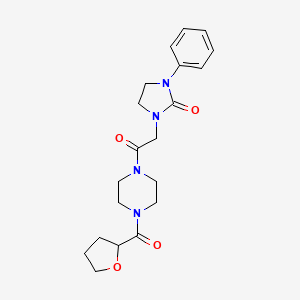
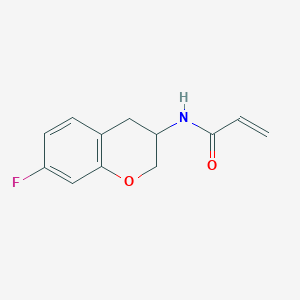
![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)
![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)
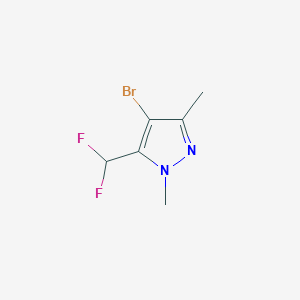
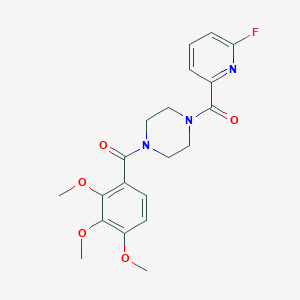
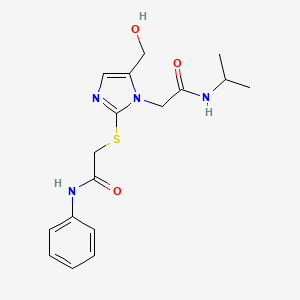
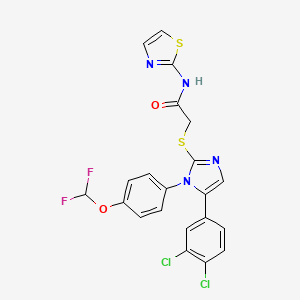
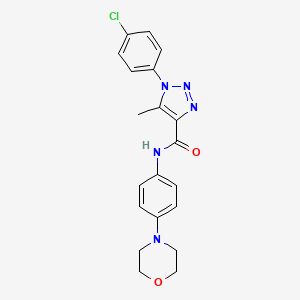
![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)


